ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate
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Overview
Description
Ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate involves multiple steps, starting with the formation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The subsequent steps include the introduction of the benzyl group, the diazenyl group, and the chloro(difluoro)methoxyphenyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents onto the indole core.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate involves its interaction with specific molecular targets. The indole core is known to bind to various receptors and enzymes, modulating their activity. The diazenyl group may contribute to the compound’s ability to form reactive intermediates, leading to its biological effects . The chloro(difluoro)methoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Tryptophan: An essential amino acid with an indole core.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22ClF2N3O3 |
---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
ethyl 2-[1-benzyl-3-[[4-[chloro(difluoro)methoxy]phenyl]diazenyl]indol-2-yl]acetate |
InChI |
InChI=1S/C26H22ClF2N3O3/c1-2-34-24(33)16-23-25(31-30-19-12-14-20(15-13-19)35-26(27,28)29)21-10-6-7-11-22(21)32(23)17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 |
InChI Key |
DIBLIVQCAREECL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)N=NC4=CC=C(C=C4)OC(F)(F)Cl |
Origin of Product |
United States |
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